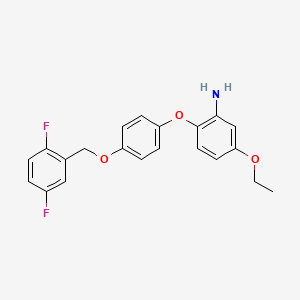

2-(4-((2,5-ジフルオロベンジル)オキシ)フェノキシ)-5-エトキシアニリン

概要

説明

SEA0400は、ナトリウム-カルシウム交換体(NCX)の強力で選択的な阻害剤です。この化合物は、ニューロン、アストロサイト、心筋細胞など、さまざまな細胞タイプにおけるカルシウム恒常性を調節する能力について広く研究されています。ナトリウム-カルシウム交換体は、細胞膜を介してナトリウムイオンをカルシウムイオンと交換することにより、細胞内カルシウムレベルの維持に重要な役割を果たしています。 SEA0400は、特に心臓病や神経保護の文脈において、さまざまな治療用途で有望であることが示されています .

科学的研究の応用

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of SEA0400 before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of SEA0400 on Myocardial Ischemia-Reperfusion Injury

| Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |

|---|---|---|---|

| Rat heart | 1 µM | Significant reduction observed | |

| Rabbit heart | 0.3 µM | 41.5% reduction | |

| Isolated cardiomyocytes | 1 µM | Reduced cell injury |

Impact on Calcium Handling

SEA0400 has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of SEA0400 on Calcium Transients

| Cell Type | Concentration | Effect on Ca2+ Transients |

|---|---|---|

| Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |

| Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |

Neuroprotection

SEA0400 has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of SEA0400

| Study Reference | Model Used | Concentration | Observed Effects |

|---|---|---|---|

| Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |

| Astrocytes | Varies | Prevented DNA ladder formation |

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, SEA0400 was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of SEA0400 on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

準備方法

合成経路と反応条件

SEA0400は、複数段階の化学プロセスを経て合成されます。合成は、エトキシおよびジフルオロフェニル基で置換されたベンゼン環の形成を伴う、コア構造の調製から始まります。主な手順は次のとおりです。

ベンゼン環の形成:

置換反応: ベンゼン環は、メトキシ基やフェノキシ基などの必要な官能基を導入するために置換反応を受けます。

最終的なアセンブリ: 最終段階では、置換されたベンゼン環をアニリンとカップリングしてSEA0400を形成します

工業生産方法

SEA0400の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高スループット反応器、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

SEA0400は、ベンゼン環にさまざまな官能基が存在するため、主に置換反応を受けます。これらの反応には次のものがあります。

求核置換: ベンゼン環上のメトキシ基とフェノキシ基は、求核置換反応を受ける可能性があります。

一般的な試薬と条件

SEA0400の合成と反応に使用される一般的な試薬には次のものがあります。

水酸化ナトリウム: 求核置換反応で塩基として使用されます。

硫酸: 求電子置換反応の触媒として使用されます。

主要な製品

SEA0400の反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、さまざまな置換ベンゼン誘導体が含まれます .

科学研究アプリケーション

SEA0400は、次のものを含め、幅広い科学研究アプリケーションを持っています。

心臓血管研究: SEA0400は、心臓機能におけるナトリウム-カルシウム交換体の役割を研究し、不整脈や心不全などの心臓病の潜在的な治療法を開発するために使用されます

神経保護: SEA0400は、カルシウム恒常性を調節することで、虚血性損傷からニューロンを保護する有望なことが示されており、脳卒中やその他の神経変性疾患の潜在的な治療薬となっています

細胞生理学: SEA0400は、ニューロン、アストロサイト、心筋細胞などのさまざまな細胞タイプにおけるカルシウムシグナル伝達と恒常性のメカニズムを調査するために使用されます

薬理学的研究: SEA0400は、ナトリウム-カルシウム交換体阻害が細胞機能に与える影響を理解するための薬理学的研究におけるツール化合物として機能します

作用機序

SEA0400は、ナトリウム-カルシウム交換体を選択的に阻害することでその効果を発揮します。ナトリウム-カルシウム交換体は、細胞からカルシウムイオンを汲み出し、同時に細胞にナトリウムイオンを運び込むアンチポーターです。SEA0400は交換体に結合して不活性な状態で安定化させ、ナトリウムとカルシウムイオンの交換を防ぎます。 この阻害は、細胞内カルシウムレベルの低下につながり、細胞タイプとコンテキストに応じてさまざまな生理学的影響を与える可能性があります .

類似化合物との比較

SEA0400は、KB-R7943などの他のナトリウム-カルシウム交換体阻害剤と比較されることがよくあります。両方の化合物がナトリウム-カルシウム交換体を阻害しますが、SEA0400はより選択的で強力です。主な違いは次のとおりです。

選択性: SEA0400は、KB-R7943と比較して、ナトリウム-カルシウム交換体に対して高い選択性を示します.

効力: SEA0400は、ナトリウム-カルシウム交換体の阻害においてより高い効力を示し、IC50値が低くなります.

作用機序: SEA0400はナトリウム-カルシウム交換体を不活性な状態で安定化させますが、KB-R7943は異なる結合メカニズムを持っています.

類似化合物のリスト

KB-R7943: SEA0400と比較して、選択性と効力が低い別のナトリウム-カルシウム交換体阻害剤.

SN-6: 薬理学的特性が異なるナトリウム-カルシウム交換体阻害剤.

CGP-37157: 選択性が異なるミトコンドリアナトリウム-カルシウム交換体阻害剤.

生物活性

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding SEA0400.

SEA0400 binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

- Binding Site : SEA0400 occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .

- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, SEA0400 has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

- Effect on Calcium Transients : In isolated cardiomyocytes, SEA0400 (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

SEA0400 has been evaluated in several animal models:

- Cerebral Ischemia : In rat models of cerebral ischemia, administration of SEA0400 at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .

- Myocardial Infarction : In a rabbit model of myocardial infarction, SEA0400 reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that SEA0400 may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Research Findings

Recent studies have elucidated the structural basis for SEA0400's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by SEA0400 is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

特性

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。